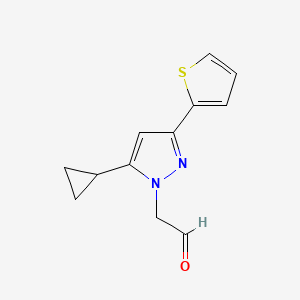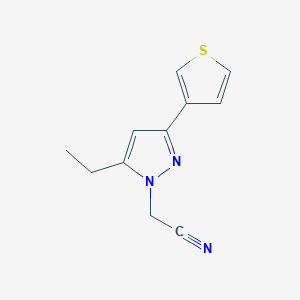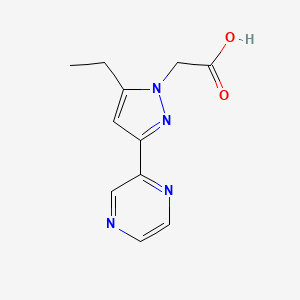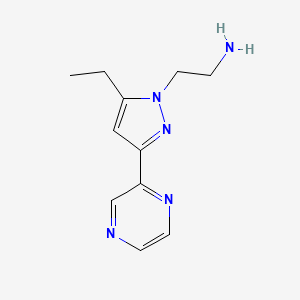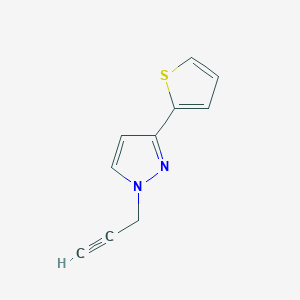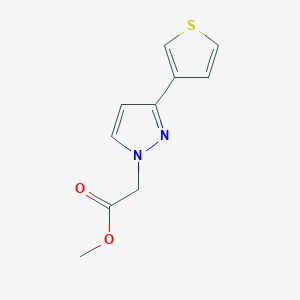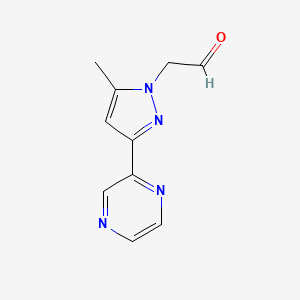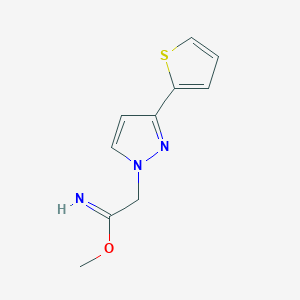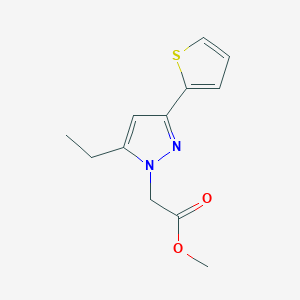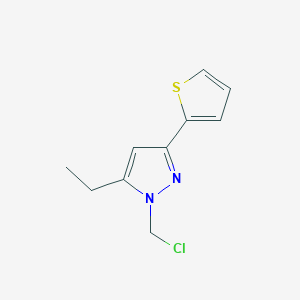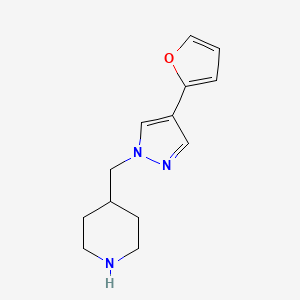
4-((4-(フラン-2-イル)-1H-ピラゾール-1-イル)メチル)ピペリジン
説明
“4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
科学的研究の応用
神経変性疾患治療
この化合物は、アデノシンA2A受容体逆アゴニストとしての可能性について研究されています 。この受容体は脳において重要な役割を果たしており、そのアンタゴニストはパーキンソン病やアルツハイマー病などの神経変性疾患の治療に有望と考えられています。逆アゴニスト活性は、症状の管理や病気の進行を遅らせるために有益となる可能性のある方法で、受容体の機能を調節することができます。
腫瘍学研究
研究によると、アデノシンA2A受容体アンタゴニストは腫瘍の発達と腫瘍細胞の免疫逃避を防ぐ可能性があります 。これらの受容体を標的にすることで、この化合物は、特に腫瘍が免疫検出を回避するために体のアデノシンシステムを利用する症例において、新しい癌治療の探索に使用できる可能性があります。
循環器系への応用
アデノシン受容体の調節は、循環器機能に影響を与えます 。そのため、この化合物は心臓関連疾患の治療薬の開発に使用でき、心臓組織の保護や心臓イベント後の転帰の改善に効果がある可能性があります。
抗菌活性
フラン誘導体、特に問題の化合物の関連する誘導体は、抗菌性を示しています 。これらの化合物は合成され、さまざまな細菌株に対して試験することができ、特に抗生物質耐性の上昇に直面して、新しい抗生物質の探索に貢献することができます。
抗炎症および鎮痛への応用
この化合物のフランとの構造的関連は、抗炎症および鎮痛の効果の可能性を示唆しています 。これらの特性は、新しい鎮痛薬や慢性炎症性疾患の治療薬の開発に役立つ可能性があります。
創薬とバイオインフォマティクス
この化合物は、バイオインフォマティクス予測ツールを使用した薬物様性プロファイルの評価を含む研究の一部となっています 。このアプリケーションは、創薬の初期段階において重要であり、化合物が生物系でどのように振る舞うか、および治療薬としての可能性を予測するのに役立ちます。
特性
IUPAC Name |
4-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17-7-1)12-8-15-16(10-12)9-11-3-5-14-6-4-11/h1-2,7-8,10-11,14H,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREJPNZNVMLNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



